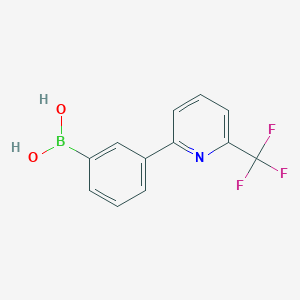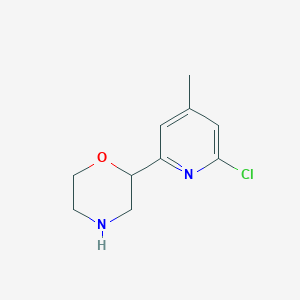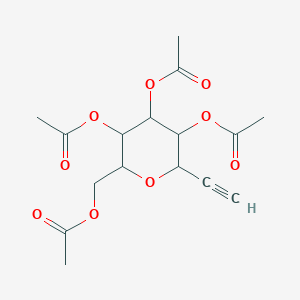
D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate is a complex organic compound with the molecular formula C16H20O9 and a molecular weight of 356.32 . This compound is characterized by its unique structure, which includes multiple acetyl groups and an anhydro bridge, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate typically involves multiple steps, starting from simpler carbohydrate precursors. The process often includes protection and deprotection steps to ensure the selective modification of specific hydroxyl groups. Common reagents used in the synthesis include acetic anhydride for acetylation and various catalysts to facilitate the formation of the anhydro bridge .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
化学反応の分析
Types of Reactions
D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes .
科学的研究の応用
D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a useful probe for investigating carbohydrate metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drugs and diagnostic agents.
Industry: While not widely used industrially, its derivatives may find applications in the production of specialty chemicals and materials
作用機序
The mechanism by which D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate exerts its effects is not fully understood. its interactions with biological molecules likely involve the formation of hydrogen bonds and other non-covalent interactions. These interactions can influence the activity of enzymes and other proteins, potentially leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
D-glycero-L-gulo-Octitol, 2,65,7-dianhydro-8-deoxy-7-C-methyl-, triacetate: This compound shares a similar core structure but differs in the presence of additional anhydro bridges and methyl groups.
2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne: Another related compound with a similar acetylation pattern but differing in the specific arrangement of functional groups.
Uniqueness
The uniqueness of D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate lies in its specific combination of acetyl groups and anhydro bridge, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying complex organic reactions and developing new synthetic methodologies .
特性
IUPAC Name |
(3,4,5-triacetyloxy-6-ethynyloxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-6-12-14(22-9(3)18)16(24-11(5)20)15(23-10(4)19)13(25-12)7-21-8(2)17/h1,12-16H,7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVBGJDVNNVPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-5(10),13(18),14,16-tetraene-9,12-dione](/img/structure/B14088351.png)
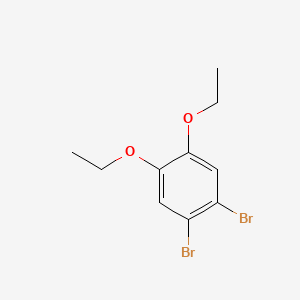
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088364.png)
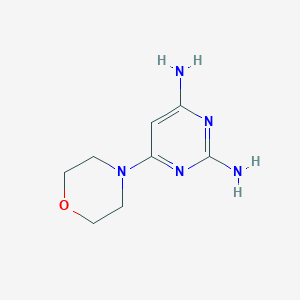
![3-(3-chlorobenzyl)-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14088377.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088383.png)
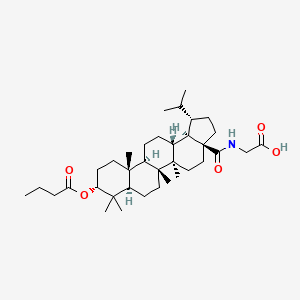
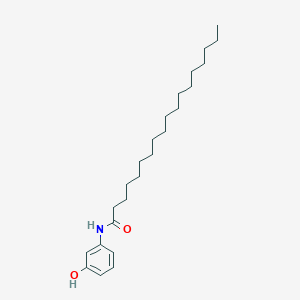

![Methyl 4-[3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14088395.png)
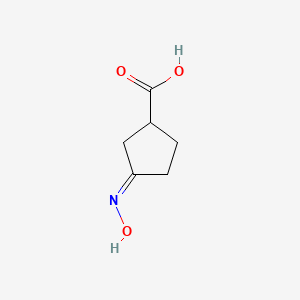
![1-(3-Butoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088415.png)
